molecular formula C7H5N3OS B13089421 Benzo[c][1,2,5]thiadiazole-4-carboxamide

Benzo[c][1,2,5]thiadiazole-4-carboxamide

Cat. No.: B13089421
M. Wt: 179.20 g/mol
InChI Key: KNZGONJDSPGWPW-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole-4-carboxamide is a heterocyclic compound that has garnered significant attention in various scientific fields due to its unique structural and electronic properties. This compound is part of the benzo[c][1,2,5]thiadiazole family, which is known for its strong electron-accepting capabilities. These properties make it a valuable component in applications such as organic photovoltaics, fluorescent sensors, and bioimaging probes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c][1,2,5]thiadiazole-4-carboxamide typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with suitable amine sources. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions with reagents such as zinc cyanide in N-methyl-2-pyrrolidone (NMP) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which Benzo[c][1,2,5]thiadiazole-4-carboxamide exerts its effects is primarily through its electron-accepting capabilities. This property allows it to participate in electron transfer processes, making it effective in applications such as organic photovoltaics and fluorescent sensors. The molecular targets and pathways involved often include interactions with electron-rich species, facilitating various photophysical and photochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c][1,2,5]thiadiazole-4-carboxamide stands out due to its specific functionalization with the carboxamide group, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This functionalization allows for more versatile applications in various scientific fields .

Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

2,1,3-benzothiadiazole-4-carboxamide

InChI

InChI=1S/C7H5N3OS/c8-7(11)4-2-1-3-5-6(4)10-12-9-5/h1-3H,(H2,8,11)

InChI Key

KNZGONJDSPGWPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C(=O)N

Origin of Product

United States

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